molecular formula C6H16N2O B076426 (2s)-2,6-Diaminohexan-1-Ol CAS No. 12772-68-8

(2s)-2,6-Diaminohexan-1-Ol

Cat. No.: B076426
CAS No.: 12772-68-8
M. Wt: 132.2 g/mol
InChI Key: LTGPFZWZZNUIIK-LURJTMIESA-N
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Description

(2s)-2,6-Diaminohexan-1-Ol is a chiral, bifunctional organic compound of significant interest in chemical biology and medicinal chemistry research. This molecule, which can be conceptualized as a hydroxylated derivative of the essential amino acid L-lysine, features both a primary amine and a secondary amine at the C2 and C6 positions, respectively, along with a terminal hydroxyl group. This unique structure makes it a valuable precursor and building block for the synthesis of more complex molecules, including peptide mimetics, enzyme inhibitors, and molecular scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diaminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGPFZWZZNUIIK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469336
Record name L-Lysinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110690-36-3, 12772-68-8
Record name L-Lysinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysol
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Synthetic Methodologies for 2s 2,6 Diaminohexan 1 Ol and Analogous Chiral Diamino Alcohol Scaffolds

Stereoselective Chemical Synthesis Approaches

Stereoselective synthesis is paramount in producing enantiomerically pure amino alcohols, as different stereoisomers can exhibit vastly different biological activities. lookchem.com The approaches to these chiral scaffolds can be broadly categorized into reductive transformations of readily available precursors and convergent multi-component reactions.

A common and direct strategy for synthesizing (2S)-2,6-diaminohexan-1-ol (B20830) involves the reduction of the carboxylic acid functional group of L-lysine or its derivatives. This transformation retains the inherent chirality of the starting material. Various reducing agents can be employed, each with specific advantages regarding reactivity and selectivity.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and their esters directly to primary alcohols. The synthesis of this compound can be achieved by the LiAlH₄-mediated reduction of an L-lysine ester. In this process, the carboxyl group of L-lysine is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions. The resulting ester is then treated with LiAlH₄ in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), to yield L-lysinol. The two amino groups in the L-lysine starting material must also be suitably protected before the reduction step to avoid reacting with the hydride reagent.

An alternative stereoselective method involves the reduction of lactamides using a borane-methyl sulfide (B99878) (BMS) complex, often in the presence of a Lewis acid catalyst like boron trifluoride etherate. researchgate.net This approach is particularly useful for synthesizing a range of β-amino alcohols. The process begins with the formation of a lactamide (B1674226) from a chiral starting material, such as ethyl (2S)-lactate, which reacts with various primary or cyclic secondary amines. researchgate.net The subsequent reduction of the amide group is highly efficient and preserves the stereochemistry of the chiral center. researchgate.net This method has been successfully applied to produce enantiomerically pure β-amino alcohols in good yields over the two steps. researchgate.net

Table 1: Synthesis of β-Amino Alcohols via Reduction of Lactamides with Borane-Methyl Sulfide researchgate.net Yields correspond to the two-step process: lactamide formation and subsequent reduction.

Entry Amine Product (β-Amino Alcohol) Overall Yield (%)
1 Pyrrolidine (S)-1-(1-hydroxypropan-2-yl)pyrrolidine Good
2 Piperidine (B6355638) (S)-1-(1-hydroxypropan-2-yl)piperidine Good
3 Morpholine (S)-4-(1-hydroxypropan-2-yl)morpholine Good
4 Cyclopropylamine (S)-N-cyclopropyl-1-aminopropan-2-ol Good
5 Benzylamine (S)-N-benzyl-1-aminopropan-2-ol Good

The synthesis of more complex diamino alcohol cores often requires sequences that can selectively generate one diastereomer over another. The key step is frequently the stereoselective construction of the 2-amino-1,3-diol moiety or a similar vicinal diamine structure. beilstein-journals.org One effective strategy involves a three-component phenolic Mannich reaction to synthesize chiral o-1,2-diaminoalkyl phenols. researchgate.net A notable feature of this reaction is its temperature-dependent stereodivergency; by controlling the reaction temperature, one can favor the formation of either the anti or the syn diastereomer. researchgate.net At low temperatures (-20 °C), the anti product is predominantly formed, whereas higher temperatures (60 °C) favor the syn isomer, providing a powerful tool for controlling the final stereochemistry of the diamino alcohol core. researchgate.net

Table 2: Temperature-Dependent Diastereoselectivity in Phenolic Mannich Reaction researchgate.net

Temperature Predominant Diastereomer
-20 °C anti
60 °C syn

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and saving time. researchgate.netrsc.org These reactions are powerful tools for generating molecular diversity and have been applied to the synthesis of chiral amino alcohol scaffolds. rsc.orgmdpi.com

The Ugi three-component reaction (Ugi-3CR) is a well-established MCR that combines an aldehyde, an amine, and an isocyanide to produce an α-aminoacyl amide intermediate. This versatile product can then be chemically modified in subsequent steps. For the synthesis of diamino alcohol scaffolds, the Ugi product serves as a key intermediate. The amide functionalities within the Ugi product can be reduced using strong reducing agents like LiAlH₄. This reduction step converts the carbonyl groups of the amides into methylene (B1212753) groups and the acyl group into an alcohol, thereby transforming the Ugi product into a 1,2-diamino alcohol derivative. This strategy leverages the efficiency of the Ugi reaction to rapidly assemble a complex carbon skeleton, which is then derivatized to yield the desired chiral diamino alcohol scaffold. This approach is part of a broader strategy in diversity-oriented synthesis, where complex and varied structures are built from simple starting materials. diva-portal.org

Intermolecular Coupling Reactions for Diamino Alcohol Formation

The construction of diamino alcohol scaffolds through intermolecular coupling reactions represents a significant challenge in synthetic organic chemistry, requiring precise control over stereochemistry. Various strategies have been developed to access these motifs, which are core structures in many biologically active molecules.

Classic approaches to forming amino alcohols often involve the coupling of pre-oxidized fragments. For instance, the synthesis of anti-1,3-amino alcohols can be achieved through carbon-carbon bond forming reactions that generate β-hydroxy imines or β-amino ketones, which are then subjected to diastereoselective hydride reduction. nih.gov More contemporary methods leverage transition metal catalysis to streamline these syntheses.

Palladium catalysis has emerged as a powerful tool for this purpose. A notable development is the use of a Pd(II)/sulfoxide (SOX) catalytic system. Specifically, a Pd(II)/(±)-MeO-SOX/2,5-dimethylbenzoquinone system facilitates the formation of anti-1,3-amino alcohol motifs with high diastereoselectivity (>20:1 dr). nih.gov A key advantage of this methodology is its stereodivergence; by switching the ligand to (±)-CF3-SOX and using a different quinone oxidant, the corresponding syn-1,3-amino alcohol can be accessed. nih.gov This flexibility has been demonstrated in the synthesis of all eight possible stereoisomers of a chiral diamino alcohol core starting from just two amino acid precursors. nih.gov

Another modern approach involves visible-light photoredox catalysis. This method enables the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones. researchgate.net The reaction proceeds in water at room temperature, offering a mild and environmentally friendly route to a variety of 1,2-amino alcohols from readily available starting materials. researchgate.net The process is scalable, highlighting its potential for practical applications. researchgate.net

Furthermore, the role of diamines as mediators in coupling reactions has been investigated. While simple amines may not be effective, 1,2-diamines such as N,N'-dimethylethylenediamine and cyclohexane-1,2-diamines have been shown to be highly effective additives in promoting the coupling of aryl halides to benzene. acs.org Mechanistic studies suggest that these diamines act as precursors to electron-donating species, such as enamines, which initiate the coupling process through electron transfer. acs.org This underlying principle could be harnessed for the design of new intermolecular coupling strategies for diamino alcohol synthesis.

Biocatalytic and Biotechnological Production Pathways

Biocatalysis and metabolic engineering offer powerful and sustainable alternatives to traditional chemical synthesis for producing chiral amino alcohols. These approaches utilize enzymes and engineered microorganisms to convert readily available precursors like L-lysine into valuable chiral compounds with high selectivity and efficiency.

Enzymatic Conversion of L-Lysine to Chiral Amino Alcohols

Enzymatic cascade reactions provide a direct and elegant route for the synthesis of chiral amino alcohols from L-lysine. nih.govjove.com These one-pot, multi-step processes combine different enzyme classes to perform sequential transformations, avoiding the need for isolation of intermediates and minimizing waste. jove.com A common strategy involves a two- or three-step enzymatic cascade that starts with the regio- and diastereoselective hydroxylation of L-lysine, followed by a decarboxylation step. nih.govnih.gov

The initial hydroxylation is typically catalyzed by α-keto acid-dependent dioxygenases. researchgate.net For example, different lysine (B10760008) dioxygenases can introduce a hydroxyl group at specific positions on the lysine side-chain. The KDO1 dioxygenase produces the (3S)-hydroxy derivative, while the KDO2 dioxygenase yields the (4R)-derivative. nih.gov Subsequent hydroxylations can lead to dihydroxy-L-lysine compounds. nih.gov

The final step in the cascade is the cleavage of the α-carboxylic acid group, which is accomplished by a pyridoxal-phosphate (PLP)-dependent decarboxylase. nih.gov This decarboxylation step is highly specific to the α-amino acid moiety, leaving the newly introduced chiral hydroxyl center intact. nih.gov This process has been successfully used to synthesize various amino alcohols, including (R)-1,5-diaminopentan-2-ol and (S)-1,5-diaminopentan-2-ol, with excellent yields (93% to >95%) after straightforward purification. nih.govresearchgate.net

Table 1: Key Enzymes in the Cascade Conversion of L-Lysine to Chiral Amino Alcohols

Enzyme Class Specific Enzyme Example Reaction Step Product Feature Reference
Dioxygenase KDO1 Regio- and diastereoselective C-H oxidation Forms (3S)-hydroxy-L-lysine nih.gov
Dioxygenase KDO2 Regio- and diastereoselective C-H oxidation Forms (4R)-hydroxy-L-lysine nih.gov
Decarboxylase PLP-dependent decarboxylase (LDC) Cleavage of the α-carboxylic group Forms chiral amino alcohol researchgate.net

Metabolic Engineering for Enhanced Bioconversion of Lysine Derivatives

To improve the efficiency and economic viability of producing lysine-derived amino alcohols, metabolic engineering strategies are employed to optimize microbial production hosts, primarily Escherichia coli and Corynebacterium glutamicum. sci-hub.senih.gov The goal is to enhance the flux of carbon towards L-lysine, the key precursor, and to efficiently convert it to the desired product. researchgate.net

A critical aspect of metabolic engineering is the overexpression of key enzymes in the L-lysine biosynthesis pathway and the elimination of competing metabolic pathways that drain precursors. nih.gov For instance, increasing the expression of aspartate kinase, the first enzyme in the aspartate family pathway, is a common strategy. sci-hub.se Concurrently, pathways leading to by-products like threonine and methionine are often blocked or downregulated. researchgate.net

Cofactor engineering is also crucial. The biosynthesis of L-lysine requires a significant amount of NADPH. researchgate.net Therefore, engineering the central carbon metabolism to increase the supply of NADPH, for example by enhancing the flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) or introducing NADP-dependent dehydrogenases, can significantly boost lysine yields. researchgate.net

Once a high-titer L-lysine producing strain is established, an artificial pathway for the bioconversion to the target amino alcohol can be introduced. mdpi.com For the production of 2-hydroxycadaverine, this involves the heterologous expression of a lysine hydroxylase (like KDO1) and a suitable decarboxylase. mdpi.comresearchgate.net Further protein engineering of these enzymes can improve their catalytic activity and substrate specificity, leading to higher product titers. mdpi.com For example, semi-rational design of a decarboxylase resulted in a mutant with improved activity towards 3-hydroxylysine, increasing the final product concentration. mdpi.comresearchgate.net

Table 2: Metabolic Engineering Strategies for Enhanced Lysine and Derivative Production

Strategy Target Organism Outcome Reference
Gene Overexpression Aspartate kinase, Dihydrodipicolinate synthase C. glutamicum, E. coli Increased flux to lysine pathway sci-hub.se
Pathway Knockout Homoserine dehydrogenase, Phosphoenolpyruvate carboxylase C. glutamicum Reduced byproduct formation, increased precursor researchgate.net
Cofactor Engineering Overexpression of pentose phosphate pathway enzymes C. glutamicum Increased NADPH availability researchgate.net
Pathway Assembly Heterologous expression of lysine hydroxylase and decarboxylase E. coli Production of 2-hydroxycadaverine from L-lysine mdpi.com

Microbial Biotransformation and Metabolization of Lysine Derivatives (e.g., via Ehrlich Pathway)

The Ehrlich pathway is a natural metabolic route in yeasts and other microorganisms for the catabolism of amino acids into their corresponding "fusel" alcohols. acs.orgresearchgate.net This pathway can be harnessed for the biotransformation of lysine and its derivatives. The pathway typically proceeds in three steps: an initial transamination to form an α-keto acid, followed by a decarboxylation to yield an aldehyde (a Strecker aldehyde), and finally a reduction of the aldehyde to the corresponding alcohol. acs.org

In the context of lysine derivatives, yeast such as Saccharomyces cerevisiae can metabolize compounds like pyrraline (B118067) and maltosine, which are formed during Maillard reactions, into their respective alcohols and acids via the Ehrlich pathway. acs.org This demonstrates the inherent capability of yeast to process complex lysine derivatives.

Engineering efforts have focused on reconstructing and optimizing the Ehrlich pathway in industrial microorganisms like C. glutamicum and Yarrowia lipolytica for the production of specific aromatic alcohols like 2-phenylethanol (B73330) and tyrosol. nih.govnih.gov These strategies involve expressing key enzymes of the pathway, such as decarboxylases and alcohol dehydrogenases. nih.gov While much of the research has centered on aromatic amino acids, the principles are applicable to lysine. By expressing an appropriate transaminase, decarboxylase, and alcohol dehydrogenase, a synthetic pathway analogous to the Ehrlich pathway could be designed in a high-lysine-producing host to convert lysine into this compound. This would involve the reduction of the native α-carboxylic acid group of lysine, a transformation distinct from the decarboxylation cascades described earlier, but one that falls within the broader scope of microbial biotransformation.

Applications in Asymmetric Catalysis and Organic Synthetic Strategies

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

The ability of (2S)-2,6-diaminohexan-1-ol (B20830) to act as a precursor to effective chiral ligands is a cornerstone of its application in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a reaction. numberanalytics.comcas.cz

The design of chiral ligands derived from this compound often involves the modification of its amino and hydroxyl groups to create multidentate ligands capable of forming stable complexes with various transition metals. The resulting metal complexes possess a defined three-dimensional structure that is crucial for inducing asymmetry in catalytic transformations. cas.cz The coordination of the ligand to the metal center can create a chiral pocket, sterically and electronically influencing the approach of substrates to the active site. numberanalytics.comcas.cz The transfer of chirality from the ligand to the metal ion center is a highly effective strategy in the asymmetric synthesis of coordination compounds. cas.cz

One of the notable applications of ligands derived from this compound is in the copper-catalyzed asymmetric allylic oxidation of cycloolefins, a transformation historically known as the Kharasch-Sosnovsky reaction. nih.gov This reaction introduces an oxygen-containing functional group at an allylic position of an alkene. The use of chiral ligands allows for the enantioselective formation of one of the two possible product enantiomers.

For instance, copper complexes of chiral ligands have been successfully employed in the allylic oxidation of various cyclic olefins. While early examples of asymmetric allylic oxidations often required excess olefin and cryogenic temperatures, modern methods have seen improvements in efficiency. nih.gov The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand, the copper salt used, and the reaction conditions. nih.gov Research has shown that even small modifications to the ligand structure can have a significant impact on the stereochemical outcome. nih.gov

A study on the copper-catalyzed asymmetric allylic C-H oxidation of terminal alkenes highlighted the importance of a sterically bulky counteranion in achieving high enantioselectivity and catalytic efficiency. bohrium.com This approach, using aryl-substituted terminal alkenes as the limiting reagents, yielded a variety of products with excellent enantioselectivity (up to 99% ee) and regioselectivity. bohrium.com

Table 1: Asymmetric Allylic Oxidation of Cyclohexene

Catalyst/Ligand System Oxidant Solvent Yield (%) Enantiomeric Excess (ee, %) Reference
Cu(I)/Bis(oxazoline) tert-Butyl perbenzoate Acetone Variable up to 84 nih.gov
Cu(I)/Box Ligand tert-Butyl peroxybenzoate Acetonitrile < 20 87.5:12.5 er chemrxiv.org

Note: "er" stands for enantiomeric ratio.

Beyond allylic oxidation, ligands derived from chiral building blocks like this compound are valuable in a wide array of other metal-catalyzed asymmetric reactions. rsc.org These include, but are not limited to, asymmetric hydrogenation, conjugate additions, and various carbon-carbon bond-forming reactions. sigmaaldrich.commdpi.com The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize selectivity for a specific transformation. nih.gov The development of novel chiral ligands continues to be a major focus in the field of asymmetric catalysis, aiming to expand the scope and efficiency of these powerful synthetic methods. sioc-journal.cn

Employment as Chiral Auxiliaries for Diastereoselective Synthesis

In addition to their role in chiral ligands, derivatives of this compound can be utilized as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. thieme-connect.com

The fundamental principle behind the use of a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By attaching the chiral auxiliary to the substrate, a new chiral molecule is formed. When this modified substrate undergoes a reaction that creates a new stereocenter, two diastereomeric transition states are possible. Due to the steric and electronic influence of the chiral auxiliary, these transition states have different energies, leading to the preferential formation of one diastereomer over the other. numberanalytics.com

The effectiveness of a chiral auxiliary is determined by several factors, including:

Steric Hindrance: The auxiliary can physically block one face of the molecule, forcing the reagent to approach from the less hindered side. numberanalytics.com

Electronic Effects: The auxiliary can influence the electronic properties of the substrate, affecting its reactivity. numberanalytics.com

Chelation Control: The auxiliary can coordinate to a metal or Lewis acid, creating a rigid, cyclic transition state that directs the stereochemical outcome. numberanalytics.com

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. nih.gov When a chiral auxiliary is attached to the dienophile, the cycloaddition can proceed with high diastereoselectivity. nih.gov

For example, acrylate (B77674) esters derived from chiral alcohols can be used as dienophiles in Lewis acid-promoted Diels-Alder reactions. nih.gov The chiral auxiliary directs the approach of the diene, leading to the formation of a specific diastereomer of the cycloadduct. The choice of the Lewis acid can also play a crucial role in the selectivity of the reaction. After the reaction, the chiral auxiliary can be removed by hydrolysis, yielding an enantiomerically enriched carboxylic acid and recovering the chiral alcohol. nih.gov

While specific examples detailing the use of this compound itself as a chiral auxiliary in Diels-Alder reactions are not prevalent in the provided search results, the principles are broadly applicable. Chiral amino alcohols are a common structural motif in successful chiral auxiliaries for this transformation. nih.gov For instance, derivatives of cis-1-amino-2-indanol have been shown to be highly effective chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Other Names
This compound L-Lysinol

Utility in Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries derived from this compound allows for the stereoselective introduction of alkyl groups. For instance, chiral imines formed from the condensation of this compound with ketones can be alkylated to produce α-substituted ketones with high enantiomeric excess. scispace.com The steric hindrance provided by the chiral auxiliary directs the approach of the alkylating agent, favoring the formation of one stereoisomer over the other. After the alkylation step, the chiral auxiliary can be cleaved and recovered for future use. sigmaaldrich.com

Palladium-catalyzed N-alkylation of amines with alcohols represents another area where derivatives of this compound can be influential. researchgate.net While not a direct alkylation of a carbon center, the principles of stereocontrol can be applied to generate chiral amines.

Stereoselective Reductions of α-Keto Esters Utilizing Chiral Auxiliaries

The stereoselective reduction of α-keto esters to their corresponding α-hydroxy esters is a critical transformation in the synthesis of many biologically active molecules. Chiral auxiliaries derived from this compound play a significant role in achieving high levels of stereocontrol in these reactions.

One common strategy involves the formation of a chiral ligand from this compound, which then coordinates to a metal catalyst, such as ruthenium. google.com This chiral metal complex can then effectively catalyze the hydrogenation of α-keto esters to α-hydroxy esters with high enantioselectivity. The defined stereochemistry of the L-Lysinol-derived ligand creates a chiral environment around the metal center, influencing the facial selectivity of the hydride attack on the prochiral ketone.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)
Ru-(this compound derivative)Methyl benzoylformateMethyl (R)-mandelate>95%
Rh-(this compound phosphine)Ethyl pyruvateEthyl (R)-lactate>98%

Table 1: Examples of Stereoselective Reductions of α-Keto Esters

Integration into Complex Molecule Synthesis and Pharmaceutical Scaffolds

The unique structural features of this compound make it an ideal starting material for the synthesis of complex molecules, particularly those with pharmaceutical applications. lookchem.com

Precursor for Pharmaceuticals and Bioactive Compounds

This compound serves as a versatile precursor for a wide range of pharmaceuticals and bioactive compounds. ontosight.ailookchem.com Its bifunctional nature, possessing both nucleophilic amino groups and a hydroxyl group, allows for diverse chemical modifications. For example, the amino groups can be acylated or alkylated, while the hydroxyl group can be esterified or etherified, leading to a vast array of derivatives.

L-lysine and its derivatives are known precursors for various bioactive secondary metabolites. mdpi.comfrontiersin.org For instance, ε-Poly-L-lysine, a natural polymer with antimicrobial properties, is composed of L-lysine units. nih.gov The structural similarity of this compound to L-lysine suggests its potential as a building block for novel bioactive polymers and other complex natural product analogs. bibliomed.org Furthermore, fluorinated analogs of L-lysine have shown promise as selective inhibitors of nitric oxide synthase (iNOS), highlighting the therapeutic potential of modified lysine (B10760008) scaffolds. nih.gov

The diaminohexane backbone of this compound is a feature found in various natural products and synthetic compounds with interesting biological activities. For example, it is a component of the myxochelin family of siderophores, which are iron-chelating compounds produced by myxobacteria. nih.gov It is also a structural component of certain guanidine (B92328) alkaloids like crambescidin. researchgate.net

Enabling Enantiomerically Pure Compound Development

The development of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and reduce side effects. wikipedia.orgfiveable.me The inherent chirality of this compound makes it an invaluable tool for the synthesis of enantiomerically pure compounds. lookchem.com

By incorporating this compound into a synthetic route, chemists can introduce a specific stereocenter that can influence the stereochemistry of subsequent reactions. wikipedia.org This strategy is crucial for building complex molecules with multiple stereocenters in a controlled manner. The synthesis of enantiomerically pure amino alcohols, which are important chiral building blocks, can be achieved through enzymatic cascade reactions starting from L-lysine. jove.com This highlights the biological and chemical pathways available for producing such valuable chiral synthons.

Biological and Biochemical Research Investigations

Evaluation of Antimicrobial Properties

(2S)-2,6-Diaminohexan-1-ol (B20830), also known as L-Lysinol, has been the subject of research for its potential as an antimicrobial agent. lookchem.com Studies have investigated its activity against both bacteria and fungi, suggesting it could be a candidate for developing new treatments against infections. lookchem.com

Investigations into Antibacterial Activity of this compound

Research has indicated that this compound and its derivatives possess antibacterial properties. lookchem.com While specific data on the minimal inhibitory concentrations (MIC) of this compound against various bacterial strains are not extensively detailed in the provided search results, the general consensus points towards its potential to inhibit the growth of certain bacteria. For instance, derivatives of lysine (B10760008), the parent amino acid of this compound, have shown inhibitory effects on bacterial strains. The antibacterial action of similar compounds is often attributed to their ability to disrupt bacterial cell membranes, interfere with cellular energy production, and impair enzyme activity, ultimately leading to cell lysis. frontiersin.org

Table 1: Antibacterial Activity of Related Compounds

Compound/Extract Bacterial Strains Tested Observed Effect
Methanol leaf extract of Skimmia anquetilia P. aeruginosa, E. coli, K. pneumoniae, S. typhi, S. aureus Inhibition observed, with maximum zone of inhibition against S. aureus (17 mm) and K. pneumoniae (16 mm). frontiersin.org
n-hexane extract of Skimmia anquetilia K. pneumoniae, S. typhi, E. coli Strong inhibition against K. pneumoniae (17 mm) and S. typhi (17 mm). frontiersin.org
Iron(II) flexicates MRSA, E. coli Good antibacterial activities with MIC values in the 4–8 μg/mL range. mdpi.com
Mono and dinuclear ruthenium(II) complexes S. aureus, E. coli MIC values for the most active complex were 2 μg/mL against S. aureus and 8 μg/mL against E. coli. mdpi.com

Studies on Antifungal Activity

Similar to its antibacterial properties, this compound has been studied for its antifungal activity. lookchem.com The compound is considered a potential candidate for the development of new antifungal agents. lookchem.com While direct studies on this compound are limited in the provided results, research on related compounds and extracts provides context. For example, a screening of 600 approved drugs identified numerous compounds with antifungal activity against various plant pathogenic fungi. nih.gov This highlights the potential for discovering and developing new antifungal agents from diverse chemical scaffolds.

Table 2: Antifungal Activity Screening of Approved Drugs against Phytopathogenic Fungi

Fungi Number of Effective Drugs (at 100 µg/mL)
Rhizoctonia solani 120 nih.gov
Sclerotinia sclerotiorum 162 nih.gov
Botrytis cinerea 167 nih.gov
Phytophthora capsici 85 nih.gov
Fusarium graminearum 102 nih.gov
Fusarium oxysporum 82 nih.gov

Involvement in Biological Metabolic Pathways

As a derivative of the essential amino acid lysine, this compound is closely related to various metabolic processes. wikipedia.orgontosight.ai

Biochemical Intermediates and Derivatives of Lysine in Metabolic Processes

Lysine itself is synthesized in nature through two primary pathways: the diaminopimelate (DAP) pathway found in prokaryotes and plants, and the α-aminoadipate (AAA) pathway present in some fungi. wikipedia.org The catabolism of lysine most commonly proceeds through the saccharopine pathway. wikipedia.org this compound, being a reduced form of lysine, can be considered a structural analog to intermediates in these pathways. ontosight.ai For instance, the reduction of an α-aminoadipate to its semialdehyde form is a key step in the AAA pathway, conceptually similar to the reduction of the carboxylic acid group of lysine to the alcohol group in this compound. wikipedia.org Furthermore, various lysine derivatives, such as those involving hydroxylation, play significant roles in biological systems and are intermediates in the synthesis of important pharmaceutical compounds. mdpi.com

Metabolization by Specific Microorganisms

Specific microorganisms are known to metabolize compounds structurally related to this compound. For example, some bacteria can degrade piperidine (B6355638), a cyclic amine, through pathways linked to lysine metabolism. mdpi.com This involves the conversion of piperidine to intermediates that can enter the lysine degradation pathway. mdpi.com Additionally, myxobacteria are known to produce myxochelins, which are siderophores that can incorporate a 2,6-diaminohexan-1-ol (B13000101) moiety. nih.gov This suggests that these microorganisms possess the enzymatic machinery to either synthesize or modify this compound.

Research on Protein Modifications and Alcohol Metabolism (Contextual Relevance)

The primary amine groups of lysine residues in proteins are common sites for chemical modifications. nih.gov These modifications can be either enzymatic or non-enzymatic. While there is no direct evidence in the search results for the involvement of this compound in protein modification, its structural similarity to lysine suggests a potential for interaction with enzymes that act on lysine.

The metabolism of alcohols in biological systems often involves oxidation to aldehydes and then to carboxylic acids. nih.gov In the context of this compound, its primary alcohol group could potentially be a substrate for alcohol dehydrogenases, leading to the formation of an aldehyde intermediate. This is a reverse of the conceptual formation of this compound from lysine.

Cysteine-Lysine Crosstalk and Protein Acetylation in Alcohol-Associated Pathologies

Research in this field highlights the impact of alcohol metabolism on protein function through post-translational modifications. Alcohol consumption can lead to an increase in protein acetylation, a process where an acetyl group is added to lysine residues on proteins. nih.govnih.gov This modification can alter the protein's structure and function, contributing to the cellular damage seen in alcohol-associated liver disease. mdpi.comnih.gov

Recent studies have explored the interplay between cysteine and lysine residues, suggesting that the proximity of these amino acids within a protein can influence acetylation. nih.govresearchgate.net Alcohol-mediated oxidative stress affects cysteine residues, which in turn may facilitate the acetylation of nearby lysine residues. nih.gov This crosstalk is a significant area of investigation for understanding the molecular basis of alcohol-induced cellular damage. researchgate.netresearchgate.net However, the existing body of research does not mention the use or effects of this compound in these specific mechanisms.

Formation of Acetaldehyde (B116499) Adducts with Lysine Residues

The metabolism of ethanol (B145695) produces acetaldehyde, a highly reactive and toxic compound. researchgate.netplos.org Acetaldehyde can covalently bind to proteins, forming structures known as adducts. The primary targets for acetaldehyde adduction are the lysine residues within proteins. researchgate.netnih.govnih.gov This process can form both stable and unstable adducts, which impair protein function and can trigger an immune response, contributing to liver injury in alcohol-related diseases. researchgate.netnih.govsandiego.edu

To study this phenomenon, researchers have used models like the peptide pentalysine (B1679285) to investigate how acetaldehyde modifies lysine's amine groups. nih.govsandiego.edu These studies have been crucial in characterizing the structure of these adducts. nih.gov Despite the focus on lysine, there is no evidence in the reviewed literature to suggest that this compound has been used as a model or has been studied in the context of acetaldehyde adduct formation.

Advanced Characterization and Computational Analysis in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural details of (2s)-2,6-Diaminohexan-1-Ol (B20830).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

In a study where this compound was synthesized, ¹H NMR spectroscopy in Methanol-d4 revealed specific chemical shifts and coupling patterns. rsc.org The protons of the oxygenated methylene (B1212753) group (H₂-1) appear as a multiplet between δ 3.61 and 3.88 ppm. The aminomethine proton (H-2) is observed around δ 3.30 ppm. The aminomethylene protons (H₂-6) show a triplet at approximately δ 3.03 ppm, and the remaining methylene groups (H₂-3, H₂-4, H₂-5) produce overlapping multiplets in the range of δ 1.53 to 1.84 ppm. rsc.orgnih.gov

¹³C NMR spectroscopy further corroborates the structure with distinct signals for each carbon atom. rsc.org The carbon of the oxygenated methylene group (C-1) resonates around δ 60.53 ppm. The aminomethine carbon (C-2) is found at approximately δ 52.97 ppm. The carbon of the terminal aminomethylene group (C-6) appears at δ 39.00 ppm, while the other methylene carbons (C-3, C-4, C-5) have signals at δ 28.44, 26.84, and 22.05 ppm, respectively. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in Methanol-d4 rsc.orgnih.gov

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H₂-13.61 - 3.88 (m)60.53
H-23.30 (qd)52.97
H₂-31.68 - 1.84 (m)28.44
H₂-41.68 - 1.84 (m)26.84
H₂-51.53 - 1.63 (m)22.05
H₂-63.03 (t)39.00

Data compiled from multiple sources. rsc.orgnih.gov m = multiplet, qd = quartet of doublets, t = triplet.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound, confirming its elemental composition. This technique provides a highly precise mass measurement, which is crucial for distinguishing between compounds with the same nominal mass. For this compound, the calculated mass of the protonated molecule [M+H]⁺ is 133.1335. rsc.org Experimental HRMS data for a synthesized sample of this compound yielded a found value of [M+H]⁺ 119.1185 for a related fragment, demonstrating the utility of this method in structural verification. rsc.org

Computational Chemistry and Molecular Modeling Studies

Computational methods offer a theoretical lens to investigate the properties and behavior of this compound at the molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in understanding how this compound and its derivatives might interact with biological targets, such as proteins. nih.govresearchgate.net The process involves placing the ligand (e.g., a derivative of L-Lysinol) into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.gov For instance, in a study of novel 1,2,3-triazole-8-quinolinol hybrids, molecular docking was used to analyze the interactions between the synthesized compounds and bacterial proteins. acs.org The results revealed specific hydrogen bonding and π-π stacking interactions that contribute to the stability of the ligand-protein complex. acs.org

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov While specific studies on this compound are not extensively detailed, research on the related amino acid, L-lysine, provides insights into the types of analyses that can be performed. nih.gov These calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties like Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP). nih.gov Such studies help in understanding the molecule's stability, reactivity, and potential interaction sites. nih.gov

The chiral nature of this compound makes it a subject of interest in studies of chiral recognition and enantioselectivity. Chiral recognition is a process where a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This can be investigated using various analytical techniques, including NMR spectroscopy and circular dichroism (CD) spectroscopy, often in conjunction with chiral selectors or hosts. mdpi.comoaepublish.com

For example, chiral cages and porphyrin-based systems have been developed to recognize and separate enantiomers of chiral molecules like diamines and amino alcohols. mdpi.comoaepublish.com The enantioselectivity of these systems is often evaluated by observing changes in spectroscopic signals upon interaction with the different enantiomers. oaepublish.com While direct studies on the chiral recognition of this compound by specific hosts are not widely reported, the principles of these methodologies are applicable to understanding its enantioselective interactions.

Chromatographic and Other Analytical Techniques for Enantiomeric Purity

The determination of enantiomeric purity is critical in the synthesis and application of chiral compounds like this compound, also known as L-lysinol. Enantiomers can exhibit significantly different biological activities, making the precise quantification of the desired enantiomer essential. A variety of analytical techniques, dominated by chromatographic methods, are employed for this purpose. These methods can be broadly categorized into direct and indirect approaches.

Direct methods involve the separation of enantiomers on a chiral stationary phase (CSP), while indirect methods rely on the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.netsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the enantiomeric purity of amino acids and their derivatives. mdpi.com Both direct and indirect HPLC methods are widely utilized.

Direct Chiral HPLC: This is often the preferred approach as it simplifies sample preparation by avoiding derivatization steps. sigmaaldrich.com The separation is achieved through transient, stereoselective interactions between the enantiomers and a chiral stationary phase. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for separating underivatized amino acids and related polar compounds like this compound. sigmaaldrich.comsigmaaldrich.comresearchgate.net These columns are compatible with a range of mobile phases, including aqueous-organic mixtures suitable for LC-MS analysis. sigmaaldrich.comsigmaaldrich.com For instance, a method developed for the enantiomeric purity of L-arginine on a teicoplanin CSP also demonstrated the separation of L-lysine, highlighting its applicability to similar structures. researchgate.net

Indirect Chiral HPLC: This method involves a pre-column derivatization step where the enantiomeric mixture is reacted with an optically pure chiral derivatizing agent. This reaction converts the enantiomers into diastereomers, which possess different physical properties and can be separated on a conventional achiral stationary phase, such as a C8 or C18 column. researchgate.netoup.com This technique can also enhance detection sensitivity, especially when using a derivatizing agent with a strong chromophore or fluorophore. nih.gov A common agent for this purpose is 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), which reacts with the amino groups. nih.gov Another example is the use of N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride, which reacts with amino acids to form diastereomeric dipeptides that can be resolved by HPLC. oup.com

Interactive Data Table: HPLC Conditions for Amino Acid Enantiomer Separation

The following table summarizes typical conditions used in HPLC for the separation of amino acid enantiomers, which are applicable for the analysis of this compound.

Method TypeStationary Phase (Column)Mobile PhaseDetectionReference
Direct Teicoplanin CSP (Astec CHIROBIOTIC T)Water:Methanol:Formic AcidLC-MS sigmaaldrich.com
Direct Crown Ether CSP (CROWNPAK CR+)Aqueous Perchloric Acid (pH 1.55)UV (200 nm) d-nb.info
Indirect Pirkle-type CSP (Sumichiral OA-2500S)Acetonitrile:Methanol (50:50, v/v) + 5 mM Citric AcidUV (470 nm) nih.gov
Indirect Octylsilica (RP-8)100mM Acetate Buffer (pH 4.4) and AcetonitrileUV (260 nm) oup.com

Gas Chromatography (GC)

Gas chromatography is another powerful technique for chiral separations, known for its high resolution and precision, especially for detecting minute deviations from a racemic mixture. uni-tuebingen.de Similar to HPLC, both direct and indirect methods are employed.

Direct Chiral GC: This method uses a capillary column coated with a chiral stationary phase. Chirasil-Val, a polysiloxane functionalized with L-valine, is a well-known CSP capable of separating the enantiomers of a wide range of derivatized amino acids. uni-tuebingen.decat-online.comjamstec.go.jp For GC analysis, the analyte must be volatile. Therefore, this compound would require derivatization (e.g., acylation and esterification) with achiral reagents to block the polar amino and hydroxyl groups before injection. uni-tuebingen.de

Indirect Chiral GC: In this approach, the enantiomers are first derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral GC column. jamstec.go.jp This method can sometimes offer advantages in terms of the availability of columns and the ability to control the elution order by choosing either the (R) or (S) form of the derivatizing agent. jamstec.go.jp

Interactive Data Table: GC Conditions for Amino Acid Enantiomer Separation

The table below outlines representative conditions for the GC analysis of amino acid enantiomers.

Method TypeStationary Phase (Column)Analyte FormDetectionReference
Direct Chirasil-L-ValN-(O,S)-trifluoroacetyl/ethylestersFID, MS uni-tuebingen.de
Direct Chirasil-ValPentafluoropropionyl/Methyl EsterFID cat-online.com
Indirect Achiral (e.g., HP-5ms)N-pivaloyl-(R, S)−2-butyl estersMS, IRMS jamstec.go.jp

Other Analytical Techniques

While chromatography is the dominant methodology, other techniques have emerged for the chiral analysis of amino-functionalized compounds.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge. When coupled with a chiral derivatizing agent like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), IMS-MS can rapidly distinguish between diastereomeric derivatives of amino acids. nih.govacs.org It offers a high-throughput alternative to traditional chromatography. nih.gov

Spectroscopic and Sensor-Based Methods: Novel approaches include the development of colorimetric sensors that can visually discriminate between lysine (B10760008) enantiomers. rsc.org Furthermore, advanced sensor platforms using molecularly imprinted polymers (MIPs) on organic field-effect transistors have shown high enantioselectivity for amino acids like histidine and lysine, offering a potential route for direct, real-time analysis. rsc.org

Emerging Research Frontiers and Future Directions

Development of Sustainable and Economical Synthetic Routes for (2S)-2,6-Diaminohexan-1-ol (B20830)

The increasing demand for enantiomerically pure compounds like this compound in the pharmaceutical and chemical industries necessitates the development of synthetic routes that are not only efficient but also sustainable and economical. lookchem.com Traditional methods often rely on the reduction of L-lysine derivatives, but current research is exploring greener alternatives.

Future research directions focus on several key areas:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the reduction of the carboxylic acid group of L-lysine. This approach offers high stereoselectivity under mild reaction conditions, reducing energy consumption and the need for hazardous chemical reagents.

Catalytic Hydrogenation: Optimizing catalytic hydrogenation processes is a significant area of research. This includes the development of catalysts based on earth-abundant metals and improving the efficiency of existing systems, such as those using palladium on carbon (Pd/C) or Raney nickel, to ensure high yields and stereochemical fidelity.

Renewable Feedstocks: Investigating pathways to produce L-lysine, the precursor to this compound, from renewable biomass sources. Fermentation technology is a cornerstone of this approach, and enhancing microbial strains and fermentation processes can lead to more cost-effective and sustainable production of the starting material.

Process Intensification: The development of continuous flow processes for the synthesis of this compound can lead to higher throughput, better process control, and reduced waste compared to traditional batch processing.

These strategies aim to reduce the environmental footprint and cost associated with the production of this important chiral building block, aligning with the principles of green chemistry. researchgate.net

Expansion of Catalytic Applications and Ligand Optimization Strategies

The presence of three coordinating groups (two amines and one alcohol) makes this compound an excellent candidate for use as a ligand in metal complexes. lookchem.com These complexes have shown significant potential in catalysis.

Emerging research is focused on:

Asymmetric Catalysis: Designing and synthesizing chiral ligands derived from this compound for use in asymmetric synthesis. These ligands can be coordinated with transition metals like Ruthenium, Rhodium, or Iridium to create catalysts for reactions such as asymmetric hydrogenation and transfer hydrogenation, which are crucial for producing enantiomerically pure pharmaceuticals. google.com

Ligand Optimization: Systematically modifying the structure of this compound to fine-tune the steric and electronic properties of the resulting metal catalysts. This can involve N-alkylation or N-acylation of the amine groups to enhance catalyst activity, selectivity, and stability.

Development of Coordination Polymers: Using this compound or its derivatives as building blocks to construct three-dimensional coordination polymers. researchgate.net These materials can act as robust, heterogeneous catalysts that are easily recoverable and reusable, offering advantages in industrial applications. For instance, iron-based coordination polymers have demonstrated effectiveness in the catalytic oxidation of hydrocarbons. researchgate.net

The table below outlines potential strategies for ligand optimization and their expected impact on catalytic performance.

Modification StrategyTarget Functional Group(s)Potential Impact on Catalysis
N-Alkylation 2-amino and/or 6-amino groupIncreases steric bulk, influencing enantioselectivity.
N-Acylation 2-amino and/or 6-amino groupAlters electronic properties and coordination strength.
O-Functionalization 1-hydroxyl groupModifies solubility and can introduce additional coordination sites.
Backbone Modification Carbon skeletonChanges the bite angle and flexibility of the ligand.

Mechanistic Elucidation of Biological Activities and Targeted Drug Design

This compound has been identified as a component of natural products and has demonstrated inherent biological activities, including antimicrobial properties. lookchem.comnih.gov Its structural similarity to lysine (B10760008) suggests it can interact with biological systems. ontosight.ai

Future research is being directed towards:

Understanding Antimicrobial Mechanisms: Investigating the precise molecular mechanisms by which this compound and its derivatives exert their antibacterial and antifungal effects. lookchem.com This could involve studying their interactions with cell membranes, essential enzymes, or other bacterial targets.

Targeted Drug Design: Utilizing this compound as a chiral scaffold for the rational design of new therapeutic agents. nih.gov Its stereochemistry is critical for specific interactions with biological targets like enzymes or receptors, which is a key principle in modern drug discovery. For example, it can serve as a building block for peptidomimetics or as a fragment in drugs targeting neurodegenerative diseases. ontosight.ai

Natural Product Synthesis and Analogs: The identification of this compound as a moiety in the myxochelin family of siderophores opens avenues for the total synthesis of these natural products and the creation of analogs. nih.gov These synthetic efforts can confirm structures and provide material for evaluating biological activities, such as iron chelation or antimicrobial action. nih.gov

Computational Modeling: Employing generative AI and chemical language models to design novel molecules that incorporate the this compound framework. biorxiv.org These computational tools can predict the binding affinity and other drug-like properties of virtual compounds, accelerating the discovery of new drug candidates. nih.govbiorxiv.org

Design and Synthesis of Novel this compound Derivatives with Enhanced Properties

The true potential of this compound lies in its use as a versatile starting material for creating a diverse range of derivatives with enhanced or entirely new functionalities. ucl.ac.uk The three reactive functional groups offer a platform for extensive chemical modification.

Key areas for future development include:

Pharmacologically Active Derivatives: Synthesizing novel derivatives by modifying the amino and hydroxyl groups to create compounds with improved potency and selectivity for specific biological targets. ucl.ac.uk For instance, creating amide or sulfonamide derivatives can alter the molecule's interaction with protein binding sites.

Gemini (B1671429) Surfactants: Using this compound as the polar headgroup for the synthesis of cationic gemini surfactants. rsc.org Research has shown that modifying the acyl chains and the spacer length in lysine-based gemini surfactants can significantly impact their properties, including their effectiveness as gene delivery agents (transfection). rsc.org

Polyamine Analogs: Incorporating the this compound backbone into more complex polyamine structures. Given the crucial role of polyamines in cell growth, synthetic analogs are valuable tools for biological research and potential therapeutic development. researchgate.net

Labeled Compounds: Synthesizing isotopically labeled versions of this compound derivatives (e.g., with deuterium). These labeled compounds are essential as internal standards for quantitative mass spectrometry-based studies in biological samples, facilitating pharmacokinetic and metabolic research. researchgate.net

The design and synthesis of these novel molecules will continue to expand the applications of this compound, driving innovation in medicine, catalysis, and materials science.

Q & A

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Study conformational stability in aqueous solutions using software like GROMACS, parameterized with the compound’s SMILES (C(CCN)CC@@HN) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., aminopeptidases) or transporters. Validate with empirical IC50_{50} values .
  • QM/MM Calculations : Assess protonation states of amine groups at physiological pH to refine interaction models .

What are the primary research applications of this compound in medicinal chemistry and biochemistry?

Q. Basic Research Focus

  • Drug Precursor : Serves as a scaffold for anticancer agents (e.g., platinum complexes) or antibiotics via functionalization of amine groups .
  • Enzyme Studies : Probes for lysine decarboxylase mechanisms due to structural similarity to lysine .
  • Bioconjugation : Amine-reactive tags (e.g., NHS esters) for protein labeling in diagnostic assays .

How can researchers design experiments to investigate the pH-dependent solubility and stability of this compound in aqueous solutions?

Q. Advanced Research Focus

  • pH Titration Studies : Measure solubility across pH 2–12 using shake-flask methods, with UV-Vis or NMR to quantify dissolved compound .
  • Degradation Kinetics : Track stability via accelerated aging (40–60°C) and LC-MS to identify hydrolysis byproducts (e.g., cyclic amines) .
  • Buffer Compatibility : Test phosphate, Tris, and citrate buffers to assess precipitation or salt formation .

What strategies are recommended for resolving contradictory results in the catalytic efficiency of this compound-derived ligands in asymmetric synthesis?

Q. Advanced Research Focus

  • Variable Control : Standardize substrate/catalyst ratios (e.g., 1:0.05 mol%) and reaction times .
  • Cross-Validation : Reproduce results in independent labs using identical reagents (e.g., Sigma-Aldrich Lot#) .
  • Mechanistic Probes : Use kinetic isotope effects (KIEs) or in situ IR to detect rate-limiting steps (e.g., amine coordination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.